Dihidro-herbimycina A

Descripción general

Descripción

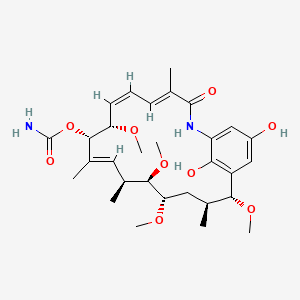

Dihydro-herbimycin A is a benzoquinone ansamycin antibiotic derived from the bacterium Streptomyces hygroscopicus. It is known for its potent antioxidant properties and its ability to inhibit tyrosine kinases, making it a valuable compound in both medical and biochemical research .

Aplicaciones Científicas De Investigación

Dihydro-herbimycin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying benzoquinone ansamycins and their derivatives.

Biology: Investigated for its role in inhibiting tyrosine kinases, which are crucial in cell signaling pathways.

Industry: Potential use as an antioxidant in various industrial applications

Mecanismo De Acción

Target of Action

Dihydro-herbimycin A, like its parent compound herbimycin A, primarily targets protein tyrosine kinases (PTKs) . PTKs play a crucial role in various cellular processes, including cell growth and differentiation . Herbimycin A is known to inhibit the activation of phospholipase C (PLC) by the T cell antigen receptor (TCR), suggesting that dihydro-herbimycin A may have a similar target .

Mode of Action

Dihydro-herbimycin A interacts with its targets by inhibiting their activity. It has been suggested that herbimycin A, and by extension dihydro-herbimycin A, inhibits both the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR . This inhibition prevents the activation of PLC by the TCR .

Análisis Bioquímico

Biochemical Properties

Dihydro-herbimycin A plays a crucial role in biochemical reactions, particularly as an antioxidant. It exhibits potent antioxidant activity, surpassing that of α-tocopherol in the DPPH radical-scavenging assay . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, dihydro-herbimycin A can modulate cellular processes and potentially serve as a therapeutic agent.

Cellular Effects

Dihydro-herbimycin A influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, dihydro-herbimycin A inhibits the activity of tyrosine kinases, leading to altered cell signaling and growth . Additionally, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components and disrupt normal cell function .

Molecular Mechanism

The molecular mechanism of dihydro-herbimycin A involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. Dihydro-herbimycin A binds to and inhibits tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in cellular behavior. Furthermore, dihydro-herbimycin A’s antioxidant activity helps neutralize reactive oxygen species, reducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydro-herbimycin A can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that dihydro-herbimycin A remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that dihydro-herbimycin A can have sustained impacts on cell behavior and health .

Dosage Effects in Animal Models

The effects of dihydro-herbimycin A vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Dihydro-herbimycin A is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and activity. For example, dihydro-herbimycin A’s interaction with tyrosine kinases affects metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.

Transport and Distribution

Within cells and tissues, dihydro-herbimycin A is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Proper transport and distribution are essential for ensuring that dihydro-herbimycin A reaches its target sites and exerts its intended effects.

Subcellular Localization

Dihydro-herbimycin A’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps elucidate its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydro-herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the reduction of herbimycin A, which is itself isolated from the culture broth of Streptomyces hygroscopicus. The reduction process typically employs catalytic hydrogenation to convert herbimycin A to dihydro-herbimycin A .

Industrial Production Methods: Industrial production of dihydro-herbimycin A involves large-scale fermentation of Streptomyces hygroscopicus followed by extraction and purification processes. The fermentation is carried out in nutrient-rich media, and the compound is extracted using organic solvents such as ethyl acetate. The extract is then purified using techniques like silica gel chromatography and high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Dihydro-herbimycin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form herbimycin A.

Reduction: The reduction of herbimycin A to dihydro-herbimycin A.

Substitution: Nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like pyridinium hydrobromide perbromide for bromination.

Major Products Formed:

Oxidation: Herbimycin A.

Reduction: Dihydro-herbimycin A.

Substitution: Halogenated derivatives such as 19-bromoherbimycin A.

Comparación Con Compuestos Similares

Herbimycin A: The parent compound from which dihydro-herbimycin A is derived. It shares similar biological activities but differs in its oxidation state.

Geldanamycin: Another benzoquinone ansamycin with potent anticancer properties, known for its inhibition of Hsp90.

Macbecin: Similar to herbimycin A and geldanamycin, it also inhibits Hsp90 and has anticancer properties

Uniqueness: Dihydro-herbimycin A is unique due to its reduced form, which may confer different pharmacokinetic properties and potentially lower toxicity compared to its oxidized counterpart, herbimycin A. Its potent antioxidant activity also distinguishes it from other similar compounds .

Propiedades

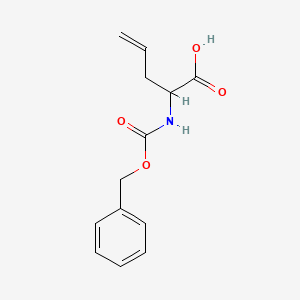

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBQEQVJJKJTJ-BVXDHVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91700-93-5 | |

| Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the cytotoxic activity of dihydro-herbimycin A?

A1: The research paper primarily focuses on the structural characterization of herbimycin analogs, including dihydro-herbimycin A (specifically referred to as "antibiotic 5" in the abstract), using 1H-NMR spectroscopy []. While the study confirms strong cytotoxic activity of dihydro-herbimycin A against P-388 and KB lymphocytic leukemia cells, it doesn't delve into the specific mechanisms of action or downstream effects. Further research is needed to understand how dihydro-herbimycin A interacts with its target and elicits its cytotoxic effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)